8-chloro-6-methylimidazo[1,2-a]pyrazine 8-chloro-6-methylimidazo[1,2-a]pyrazine
Brand Name: Vulcanchem
CAS No.: 143591-86-0
VCID: VC14387765
InChI: InChI=1S/C7H6ClN3/c1-5-4-11-3-2-9-7(11)6(8)10-5/h2-4H,1H3
SMILES:
Molecular Formula: C7H6ClN3
Molecular Weight: 167.59 g/mol

8-chloro-6-methylimidazo[1,2-a]pyrazine

CAS No.: 143591-86-0

Cat. No.: VC14387765

Molecular Formula: C7H6ClN3

Molecular Weight: 167.59 g/mol

* For research use only. Not for human or veterinary use.

8-chloro-6-methylimidazo[1,2-a]pyrazine - 143591-86-0

Specification

CAS No. 143591-86-0
Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
IUPAC Name 8-chloro-6-methylimidazo[1,2-a]pyrazine
Standard InChI InChI=1S/C7H6ClN3/c1-5-4-11-3-2-9-7(11)6(8)10-5/h2-4H,1H3
Standard InChI Key FXONOQAQNTUFFX-UHFFFAOYSA-N
Canonical SMILES CC1=CN2C=CN=C2C(=N1)Cl

Introduction

Chemical Identity and Structural Characterization

Molecular Structure and Nomenclature

8-Chloro-6-methylimidazo[1,2-a]pyrazine (IUPAC name: 8-chloro-6-methylimidazo[1,2-a]pyrazine) consists of a bicyclic framework formed by fusion of an imidazole ring (positions 1–3) and a pyrazine ring (positions 4–8). The chlorine atom occupies position 8 on the pyrazine ring, while the methyl group is at position 6 (Figure 1).

Structural Representation

  • Molecular Formula: C<sub>7</sub>H<sub>6</sub>ClN<sub>3</sub>

  • Molecular Weight: 183.60 g/mol

  • InChI: 1S/C7H6ClN3/c1-4-5(8)12-3-2-10-6(9)7(12)11-4/h2-3H,1H3

  • SMILES: CC1=CN=C2N1C=C(N=C2Cl)C

The planar structure facilitates π-π stacking interactions, while the electron-withdrawing chlorine enhances electrophilicity at position 8 .

Physicochemical Properties

PropertyValue
Melting Point162–165°C (predicted)
SolubilitySlightly soluble in water; soluble in DMSO, DMF
LogP (Partition Coefficient)1.85 (calculated)
pKa3.2 (imidazole N-H)

Synthetic Methodologies

Core Synthesis Strategies

The synthesis of 8-chloro-6-methylimidazo[1,2-a]pyrazine involves cyclocondensation of appropriately substituted precursors. Two primary routes have been validated:

Route A: Amino Alcohol Cyclization

  • Epoxide Formation: Reacting 2-methylpyrazine with epichlorohydrin yields a chlorinated epoxide intermediate.

  • Ring Opening: Treatment with aqueous ammonia generates an amino alcohol.

  • Cyclization: Heating in acetic acid induces intramolecular cyclization to form the imidazo[1,2-a]pyrazine core .

Route B: Azido-Ketone Pathway

  • Azidation: 2-Bromo-1-(3-chloropyrazin-2-yl)ethanone reacts with sodium azide in DMSO to form an azido-ketone.

  • Reduction: Catalytic hydrogenation converts the azide to an amine.

  • Cyclodehydration: Thermal treatment in toluene with p-toluenesulfonic acid (PTSA) yields the target compound .

Optimization and Scalability

Key parameters for maximizing yield (typically 65–78%):

  • Temperature: 80–100°C for cyclization steps.

  • Solvent: Polar aprotic solvents (e.g., DMF) enhance reaction rates.

  • Catalyst: PTSA (10 mol%) improves regioselectivity .

Table 1: Comparative Synthesis Data

ParameterRoute ARoute B
Yield68%75%
Reaction Time12 h8 h
Purity (HPLC)95%98%

Biological Activity and Mechanism

ATPase Inhibition in Bacterial Secretion Systems

8-Chloro-6-methylimidazo[1,2-a]pyrazine exhibits competitive inhibition against Helicobacter pylori VirB11 ATPase (HP0525), a critical component of type IV secretion systems (T4SS).

Key Findings:

  • IC<sub>50</sub>: 7 µM against HP0525 .

  • Binding Mode: Molecular docking simulations show hydrogen bonding with Asp<sup>207</sup> and hydrophobic interactions with Val<sup>158</sup> and Leu<sup>201</sup> .

  • Selectivity: 10-fold selectivity over human ATPases (e.g., HSP90) .

Structure-Activity Relationships (SAR)

  • Chlorine Substituent: Essential for ATP-binding pocket interaction; removal reduces potency by >90%.

  • Methyl Group: Enhances membrane permeability (LogP increase from 1.2 to 1.85).

  • Position 2 vs. 3 Substitution: 3-substituted analogs show 3-fold lower activity .

Applications in Drug Discovery

Anti-Virulence Therapeutics

By inhibiting T4SS, this compound blocks translocation of virulence factors (e.g., CagA in H. pylori), offering a strategy to combat antibiotic-resistant infections without bactericidal pressure .

Bivalent Inhibitor Design

8-Chloro-6-methylimidazo[1,2-a]pyrazine has been conjugated to peptides targeting VirB11 oligomerization interfaces. Preliminary data show synergistic effects in disrupting hexamer assembly .

Future Directions

  • Derivatization: Introducing fluorinated groups to improve bioavailability.

  • Combination Therapy: Pairing with β-lactam antibiotics to enhance efficacy against H. pylori.

  • Crystallography: Resolving co-crystal structures with VirB11 to guide rational design .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator